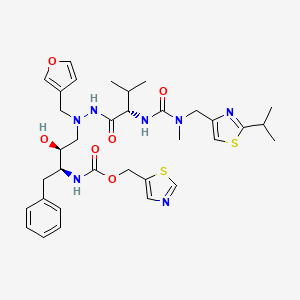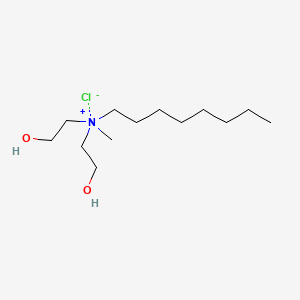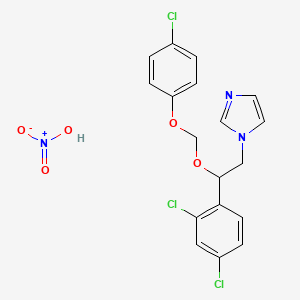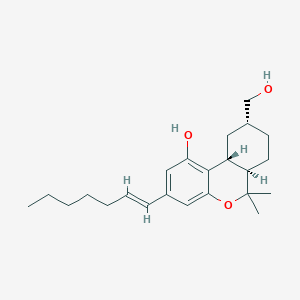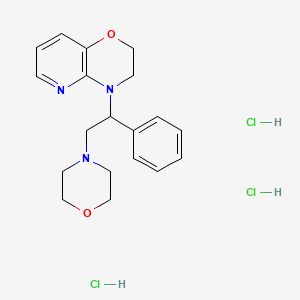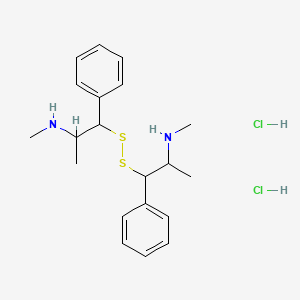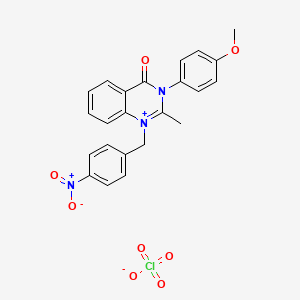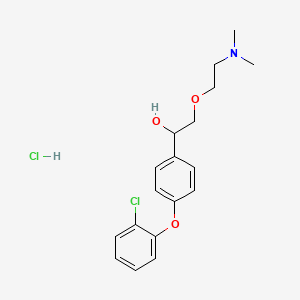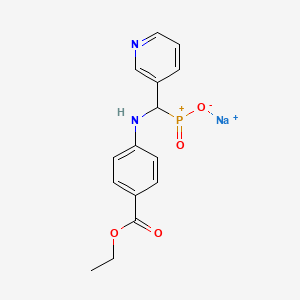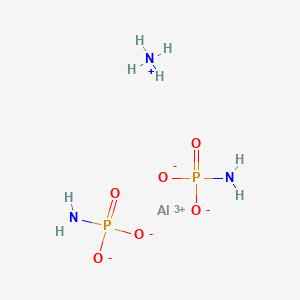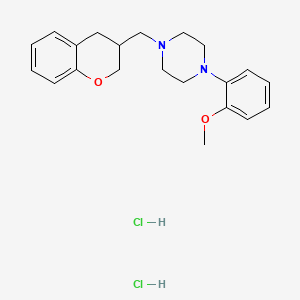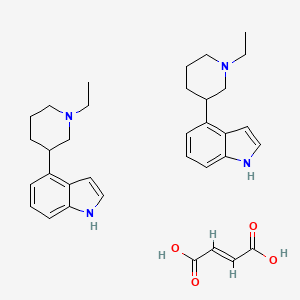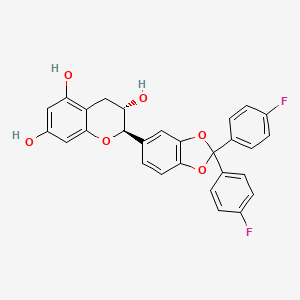
(2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding molecular mechanisms in living organisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.
作用機序
The mechanism of action of (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol involves its interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2R-trans)-2-(2,2-Bis(4-chlorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (2R-trans)-2-(2,2-Bis(4-bromophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (2R-trans)-2-(2,2-Bis(4-methylphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Uniqueness
The uniqueness of (2R-trans)-2-(2,2-Bis(4-fluorophenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol lies in its specific substitution pattern and stereochemistry. The presence of fluorine atoms in the phenyl rings imparts unique electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with different substituents.
特性
CAS番号 |
89329-09-9 |
|---|---|
分子式 |
C28H20F2O6 |
分子量 |
490.4 g/mol |
IUPAC名 |
(2R,3S)-2-[2,2-bis(4-fluorophenyl)-1,3-benzodioxol-5-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C28H20F2O6/c29-18-6-2-16(3-7-18)28(17-4-8-19(30)9-5-17)35-24-10-1-15(11-26(24)36-28)27-23(33)14-21-22(32)12-20(31)13-25(21)34-27/h1-13,23,27,31-33H,14H2/t23-,27+/m0/s1 |
InChIキー |
PLNCZRAUVTYXPB-WNCULLNHSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



